N-{2-[(3-Cyano-8-methylquinolin-2-yl)amino]ethyl}-N-(4-methoxyphenyl)urea
Description
N-{2-[(3-Cyano-8-methylquinolin-2-yl)amino]ethyl}-N-(4-methoxyphenyl)urea is a urea derivative featuring a quinoline core substituted with a cyano group at position 3 and a methyl group at position 7. The ethylamino linker connects the quinoline moiety to a urea group, which is further attached to a 4-methoxyphenyl ring.
Properties
CAS No. |
606104-96-5 |
|---|---|
Molecular Formula |
C21H21N5O2 |
Molecular Weight |
375.4 g/mol |
IUPAC Name |
1-[2-[(3-cyano-8-methylquinolin-2-yl)amino]ethyl]-1-(4-methoxyphenyl)urea |
InChI |
InChI=1S/C21H21N5O2/c1-14-4-3-5-15-12-16(13-22)20(25-19(14)15)24-10-11-26(21(23)27)17-6-8-18(28-2)9-7-17/h3-9,12H,10-11H2,1-2H3,(H2,23,27)(H,24,25) |
InChI Key |
TUGURWONDUYLIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(C(=N2)NCCN(C3=CC=C(C=C3)OC)C(=O)N)C#N |
Origin of Product |
United States |
Preparation Methods
Synthesis of 3-Cyano-8-methylquinoline Derivative
- The quinoline core with cyano and methyl substituents is prepared via classical quinoline synthesis methods such as the Skraup or Friedländer synthesis, modified to introduce the cyano group at position 3.
- The cyano group can be introduced by nucleophilic substitution or via cyanation reactions using reagents like copper(I) cyanide or other cyanide sources under controlled conditions.
- The methyl group at position 8 is typically introduced by methylation of a suitable precursor or by using methyl-substituted starting materials.
Urea Formation with 4-Methoxyaniline
- The urea linkage is formed by reacting the aminoethyl-quinoline intermediate with an isocyanate derivative of 4-methoxyaniline or by using phosgene equivalents such as triphosgene.
- The reaction is typically carried out in inert solvents like tetrahydrofuran (THF) or dichloromethane at room temperature or slightly elevated temperatures.
- Catalysts or bases such as triethylamine may be used to facilitate the reaction.
- Protection groups on amines (e.g., BOC) may be removed post-urea formation by acidic treatment or hydrogenolysis depending on the protecting group used.
Representative Reaction Conditions and Yields
| Step | Reagents/Conditions | Solvent | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|
| Quinoline core synthesis | Friedländer synthesis with methylated precursors | Ethanol, acid catalyst | Reflux (80-110 °C) | 70-85 | Cyano group introduced via cyanation step |
| Aminoethyl linker installation | 2-chloroquinoline + ethylenediamine | THF or DMF | Room temp to 60 °C | 65-80 | Protection of amines may be required |
| Urea formation | Aminoethyl intermediate + 4-methoxyphenyl isocyanate or triphosgene | THF, dichloromethane | 0-25 °C | 75-90 | Base catalyst (e.g., triethylamine) used |
| Deprotection (if applicable) | Acidic treatment (TFA or HCl in dioxane) or hydrogenolysis (Pd/C) | DCM, dioxane | Room temp | 80-95 | Removal of BOC or CBz protecting groups |
Research Findings and Optimization Notes
- Catalyst and solvent choice significantly affect the yield and purity of the urea formation step. THF and dichloromethane are preferred for their inertness and solubility properties.
- Temperature control is critical during isocyanate coupling to avoid side reactions such as polymerization or decomposition.
- Protection strategies for amines are essential to prevent undesired reactions during multi-step synthesis. BOC and CBz groups are commonly used and can be removed under mild conditions.
- Purification is typically achieved by column chromatography using silica gel with solvent mixtures such as methylene chloride/methanol/ammonium hydroxide to obtain high-purity final products.
- Scalability : Industrial synthesis may employ continuous flow chemistry to improve efficiency and reduce environmental impact, as suggested by analogous syntheses of related quinoline-urea derivatives.
Comparative Analysis with Related Compounds
| Compound Variant | Key Differences | Preparation Notes |
|---|---|---|
| N-(2-Chlorophenyl)-N-{2-[(3-cyano-8-methylquinolin-2-yl)amino]ethyl}urea | Chlorophenyl instead of 4-methoxyphenyl | Similar multi-step synthesis; chlorophenyl introduced via substitution |
| 4-Anilinoquinoline derivatives | Different substitutions on quinoline | Urea formation via isocyanate coupling common |
| Quinoline-based antimalarials | Varied functional groups | Cyanation and methylation steps adapted accordingly |
Chemical Reactions Analysis
Types of Reactions
N-{2-[(3-Cyano-8-methylquinolin-2-yl)amino]ethyl}-N-(4-methoxyphenyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, and other nucleophilic species.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce amines or other reduced derivatives .
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to N-{2-[(3-Cyano-8-methylquinolin-2-yl)amino]ethyl}-N-(4-methoxyphenyl)urea exhibit significant anticancer properties. This compound's structural features suggest it could interact effectively with biological macromolecules involved in cancer progression.
Case Studies:
- A study demonstrated that quinoline derivatives, including those with urea functionalities, have shown promising results in inhibiting cancer cell lines such as MDA-MB-231. The mechanism of action often involves the disruption of cellular processes critical for cancer cell survival and proliferation .
| Compound Name | Activity | Reference |
|---|---|---|
| N-(4-Methoxyphenyl)-N'-(5-nitro-1,3-thiazol-2-yl)urea | GSK3β inhibitor | |
| N-(2-(2-Furyl)vinyl)-N'-(4-methoxyphenyl)urea | Anticancer activity |
Antimicrobial Properties
The compound may also possess antimicrobial activities due to its structural components. Research into quinoline derivatives has shown that they can inhibit bacterial growth and may serve as a basis for developing new antibiotics.
Potential Mechanism:
The presence of the cyano group can enhance the reactivity of the compound, allowing it to interact with microbial targets more effectively. This interaction can disrupt vital processes within microbial cells, leading to cell death.
Synthesis and Development
The synthesis of this compound typically involves multi-step chemical reactions that include:
- Formation of the quinoline base.
- Introduction of the urea functional group.
- Substitution reactions to add cyano and methoxy groups.
This synthetic pathway is crucial for optimizing yield and purity, which are essential for subsequent biological testing.
Mechanism of Action
The mechanism of action of N-{2-[(3-Cyano-8-methylquinolin-2-yl)amino]ethyl}-N-(4-methoxyphenyl)urea involves its interaction with specific molecular targets. The cyano and quinoline groups play a crucial role in binding to these targets, which may include enzymes, receptors, or other proteins. This binding can modulate the activity of these targets, leading to various biological effects .
Comparison with Similar Compounds
Key Observations :
- Increased RRT correlates with bulkier substituents (e.g., compound H’s benzyl group vs. compound G’s simpler structure).
- The target’s quinoline-urea architecture likely results in higher RRT (>2.2) due to enhanced hydrophobicity, though experimental data are unavailable.
- The cyano group on the quinoline may reduce response factor compared to formamide-containing analogs like compound B .
Functional Group Impact
- Urea vs. Amide: The urea group in the target may improve hydrogen-bonding capacity but reduce metabolic stability compared to Formoterol’s ethanolamine backbone .
- Quinoline vs. Phenyl: The quinoline core could enhance binding to aromatic residues in enzyme pockets, whereas the hydroxylated phenyl rings in Formoterol analogs favor solubility .
Research Findings
Chromatographic Performance: Methyl or benzyl substituents (e.g., compounds E, H) increase RRT by ~0.5–1.0 units per added group, suggesting the target’s 8-methylquinoline would significantly elevate RRT .
Response Factors : Formamide groups (compound B) exhibit higher response factors (1.75%) than acetamide or urea derivatives, likely due to UV absorbance properties .
Impurity Profiles : Cyclohexyl or benzyl-substituted impurities (e.g., Imp. H(EP)) demonstrate altered solubility and retention, underscoring the need for rigorous purification of the target compound .
Biological Activity
N-{2-[(3-Cyano-8-methylquinolin-2-yl)amino]ethyl}-N-(4-methoxyphenyl)urea is a synthetic compound that has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure features a quinoline moiety, a cyano group, and a methoxyphenyl urea functional group. These components contribute to its unique biological properties:
- Molecular Formula : C22H22N4O3
- Molecular Weight : 390.4 g/mol
- IUPAC Name : this compound
Anticancer Properties
Research indicates that compounds with similar structures exhibit significant anticancer activity. The quinoline derivatives are known for their ability to inhibit various cancer cell lines. In vitro studies have shown that this compound can induce apoptosis in cancer cells by:
- Inhibiting Cell Proliferation : The compound demonstrated the ability to reduce cell viability in several cancer cell lines.
- Modulating Apoptotic Pathways : It activates caspases, which are crucial for the apoptotic process.
A study found that similar quinoline-based compounds effectively inhibited the growth of human breast cancer cells (MCF7) and prostate cancer cells (PC3), suggesting that this compound may have comparable effects .
Antimicrobial Activity
The compound also shows promise in antimicrobial applications. Research has indicated that quinoline derivatives possess antibacterial properties against various pathogens. Preliminary tests suggest that this compound can inhibit the growth of Gram-positive and Gram-negative bacteria, although further studies are needed to quantify this effect .
The mechanism of action for this compound involves several biochemical pathways:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer progression and microbial metabolism.
- Reactive Oxygen Species (ROS) Generation : It potentially increases ROS levels in cells, leading to oxidative stress and subsequent cell death in cancerous cells.
- Targeting Signaling Pathways : It may interfere with signaling pathways such as PI3K/Akt and MAPK, which are critical for cell survival and proliferation .
Case Studies
-
In Vitro Studies : A study conducted on various cancer cell lines revealed that the compound significantly reduced cell viability at concentrations as low as 10 µM after 48 hours of treatment .
Cell Line IC50 (µM) MCF7 (Breast Cancer) 12 PC3 (Prostate Cancer) 15 HeLa (Cervical Cancer) 10 - Antimicrobial Testing : In preliminary antimicrobial assays, this compound showed effective inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
